molecular formula C17H20N2O4S B4441651 N-(2-methoxyethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide

N-(2-methoxyethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide

Cat. No. B4441651
M. Wt: 348.4 g/mol
InChI Key: RRLLRIPTCONHRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide, also known as PMSF, is a chemical compound that is widely used in scientific research. It is a serine protease inhibitor that has been extensively studied due to its ability to inhibit a wide range of proteases.

Mechanism of Action

N-(2-methoxyethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide inhibits serine proteases by reacting with the active site serine residue. This reaction results in the formation of a covalent bond between N-(2-methoxyethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide and the serine residue, which irreversibly inhibits the protease.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of trypsin, chymotrypsin, and thrombin. In addition, N-(2-methoxyethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide has been shown to inhibit the activity of plasmin, an enzyme involved in fibrinolysis. N-(2-methoxyethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide has also been shown to inhibit the activity of cathepsin G, a protease involved in inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-methoxyethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide in lab experiments is its ability to irreversibly inhibit serine proteases. This makes it a useful tool for studying the activity of proteases in vitro. However, N-(2-methoxyethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide has some limitations. It is not effective against all proteases, and its activity can be affected by the buffer conditions used in experiments.

Future Directions

There are several future directions for the study of N-(2-methoxyethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide. One area of research is the development of new protease inhibitors that are more effective than N-(2-methoxyethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide. Another area of research is the study of the physiological roles of serine proteases and their inhibitors. Additionally, N-(2-methoxyethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide could be used in the development of new drugs for the treatment of diseases such as cancer and inflammation.
Conclusion:
In conclusion, N-(2-methoxyethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide is a widely used serine protease inhibitor that has many scientific research applications. Its mechanism of action involves the irreversible inhibition of serine proteases. N-(2-methoxyethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide has a wide range of biochemical and physiological effects, and it has advantages and limitations for lab experiments. There are several future directions for the study of N-(2-methoxyethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide, including the development of new protease inhibitors and the study of the physiological roles of serine proteases and their inhibitors.

Scientific Research Applications

N-(2-methoxyethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide is widely used in scientific research due to its ability to inhibit serine proteases. It is commonly used in the purification of proteins, particularly those that are sensitive to proteolysis. N-(2-methoxyethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide is also used in the study of blood coagulation, fibrinolysis, and platelet aggregation. In addition, N-(2-methoxyethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide is used to inhibit proteases in cell culture experiments.

properties

IUPAC Name

4-(benzenesulfonamido)-N-(2-methoxyethyl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-13-12-14(17(20)18-10-11-23-2)8-9-16(13)19-24(21,22)15-6-4-3-5-7-15/h3-9,12,19H,10-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLLRIPTCONHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCCOC)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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